molecular formula C10H13NO B15230159 4-(4-Aminophenyl)butan-2-one

4-(4-Aminophenyl)butan-2-one

Cat. No.: B15230159
M. Wt: 163.22 g/mol
InChI Key: KLUYMVRPHYGSNH-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)butan-2-one is an organic compound with the molecular formula C10H13NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)butan-2-one can be achieved through several methods. One common approach involves the reduction of 4-(4-Nitrophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure complete reduction .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in organic solvents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Scientific Research Applications

4-(4-Aminophenyl)butan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can affect various cellular pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)butan-2-one: The precursor in the synthesis of 4-(4-Aminophenyl)butan-2-one.

    4-(4-Methoxyphenyl)butan-2-one: A structurally similar compound with a methoxy group instead of an amino group.

    4-(4-Chlorophenyl)butan-2-one: Another similar compound with a chloro group instead of an amino group.

Uniqueness

This compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-(4-aminophenyl)butan-2-one

InChI

InChI=1S/C10H13NO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,11H2,1H3

InChI Key

KLUYMVRPHYGSNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)N

Origin of Product

United States

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